Cas no 86963-38-4 ((s)-1-Phenylethanesulfonic acid)

(s)-1-Phenylethanesulfonic acid structure
86963-38-4 structure
Product Name:(s)-1-Phenylethanesulfonic acid
Número CAS:86963-38-4
MF:C8H10O3S
Megavatios:186.228201389313
CID:2950972
Update Time:2025-07-18

(s)-1-Phenylethanesulfonic acid Propiedades químicas y físicas

Nombre e identificación

    • (-)-1-Phenylethanesulfonic acid
    • (s)-1-phenylethanesulfonic acid
    • (1S)-1-phenylethanesulfonic acid
    • [S,(?)]-1-Phenylethanesulfonic acid
    • (αS)-α-Methylbenzenemethanesulfonic acid (ACI)
    • Benzenemethanesulfonic acid, α-methyl-, (S)- (ZCI)
    • (S)-(-)-1-Phenylethanesulfonic acid
    • (s)-1-Phenylethanesulfonic acid
    • Renchi: 1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11)/t7-/m0/s1
    • Clave inchi: COFMBBYARPOGBA-ZETCQYMHSA-N
    • Sonrisas: [C@@H](C1C=CC=CC=1)(C)S(O)(=O)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 221
  • Xlogp3: 1
  • Superficie del Polo topológico: 62.8

Propiedades experimentales

  • Denso: 1.315±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: 微溶 (9.5 g/L) (25 ºC),

(s)-1-Phenylethanesulfonic acid PrecioMás >>

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(s)-1-Phenylethanesulfonic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Referencia
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S)-1-[(S)-[2-(Dicyclohexylphosphino)phenyl]methylphosphino]-2-[(1S)-1-(dimethy… Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran ;  2 min, rt
1.3 Reagents: Hydrogen ;  12 h, 30 atm, 25 °C
Referencia
Rh/Wudaphos-Catalyzed Asymmetric Hydrogenation of Sodium α-Arylethenylsulfonates: A Method To Access Chiral α-Arylethylsulfonic Acids
Yin, Xuguang; et al, Organic Letters, 2017, 19(10), 2678-2681

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Toluene ;  overnight, 40 °C
1.3 Reagents: Sodium iodide Solvents: Acetone ;  rt; 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S)-1-[(S)-[2-(Dicyclohexylphosphino)phenyl]methylphosphino]-2-[(1S)-1-(dimethy… Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran ;  2 min, rt
2.3 Reagents: Hydrogen ;  12 h, 30 atm, 25 °C
Referencia
Rh/Wudaphos-Catalyzed Asymmetric Hydrogenation of Sodium α-Arylethenylsulfonates: A Method To Access Chiral α-Arylethylsulfonic Acids
Yin, Xuguang; et al, Organic Letters, 2017, 19(10), 2678-2681

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
1.2 Reagents: Dimethyl sulfide ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
3.1 Solvents: Water ;  60 °C
3.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Catalysts: (3aS)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Tetrahydrofuran
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Referencia
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
3.2 Reagents: Dimethyl sulfide ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
5.1 Solvents: Water ;  60 °C
5.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Water ;  60 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water
Referencia
Enantioselective routes to chiral benzylic thiols, sulfinic esters and sulfonic acids illustrated by the 1-phenylethyl series
Corey, E. J.; et al, Tetrahedron Letters, 1992, 33(29), 4099-102

Métodos de producción 10

Condiciones de reacción
Referencia
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
2.1 Solvents: Water ;  60 °C
2.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid
2.1 -
3.1 -
Referencia
Efficient preparation of D-aspartic acid β-methyl ester as an aspoxicillin material by optical resolution, epimerization, and asymmetric transformation
Yoshioka, Ryuzo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(4), 883-6

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 10 °C; overnight, rt
1.2 Reagents: Water ;  15 min, rt
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
4.2 Reagents: Dimethyl sulfide ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
6.1 Solvents: Water ;  60 °C
6.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, pH 10, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  < 32 °C
2.2 Reagents: Dimethyl sulfide ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  heated; overnight, rt
4.1 Solvents: Water ;  60 °C
4.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 60 °C; 2 h, 0 °C
Referencia
Dutch resolution: Separation of enantiomers with families of resolving agents. A status report
Kellogg, Richard M.; et al, Synthesis, 2003, (10), 1626-1638

(s)-1-Phenylethanesulfonic acid Raw materials

(s)-1-Phenylethanesulfonic acid Preparation Products

(s)-1-Phenylethanesulfonic acid Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86963-38-4)(-)-1-苯乙磺酸
Número de pedido:LE26562198
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:56
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86963-38-4)(-)-1-苯乙磺酸
LE26562198
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe